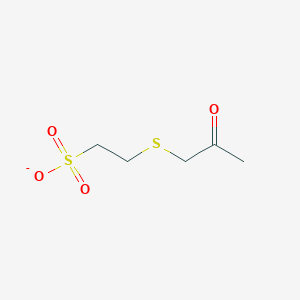
Paecilaminol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paecilaminol is a novel compound isolated from the cultured broth of the fungus Paecilomyces sp. FKI-0550. It is an amino alcohol with the chemical structure 2-amino-14,16-dimethyl-3-octadecanol. This compound is known for its potent inhibitory activity against the NADH-fumarate reductase enzyme, which is part of the anaerobic electron transport system in parasitic helminths .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Paecilaminol is primarily obtained through fermentation of the fungus Paecilomyces sp. FKI-0550. The fermentation process involves culturing the fungus in a suitable medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process but on a larger scale. The fungus is grown in large bioreactors, and the fermentation broth is processed to isolate and purify the compound. The production process is optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Paecilaminol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: This compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
Paecilaminol has several scientific research applications, including:
Chemistry: Used as a tool to study electron transport systems and enzyme inhibition.
Biology: Investigated for its role in inhibiting NADH-fumarate reductase in parasitic helminths.
Medicine: Explored for its potential as an anthelmintic agent due to its inhibitory activity against helminth enzymes.
Wirkmechanismus
Paecilaminol exerts its effects by inhibiting the NADH-fumarate reductase enzyme, which is part of the anaerobic electron transport system in parasitic helminths. This inhibition disrupts the energy metabolism of the parasites, leading to their death. The molecular targets of this compound include complex I (NADH-rhodoquinone oxidoreductase) and complex II (rhodoquinol-fumarate oxidoreductase) in the electron transport chain .
Vergleich Mit ähnlichen Verbindungen
Paecilaminol is unique among NADH-fumarate reductase inhibitors due to its amino alcohol structure. Similar compounds include:
Nafuredin: A selective inhibitor of helminth complex I.
Atpenins: Potent complex II inhibitors with non-selective inhibition between helminths and mammals.
Verticipyrone: Another NADH-fumarate reductase inhibitor with a different chemical structure .
Eigenschaften
CAS-Nummer |
540770-33-0 |
|---|---|
Molekularformel |
C20H43NO |
Molekulargewicht |
313.6 g/mol |
IUPAC-Name |
2-amino-14,16-dimethyloctadecan-3-ol |
InChI |
InChI=1S/C20H43NO/c1-5-17(2)16-18(3)14-12-10-8-6-7-9-11-13-15-20(22)19(4)21/h17-20,22H,5-16,21H2,1-4H3 |
InChI-Schlüssel |
PRIXJBFEYXJGPF-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCCCC(C(C)N)O |
Kanonische SMILES |
CCC(C)CC(C)CCCCCCCCCCC(C(C)N)O |
Synonyme |
2-amino-14,16-dimethyloctadecan-3-ol 2-AOD-3-ol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


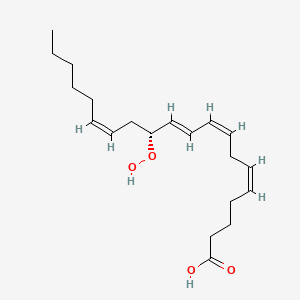
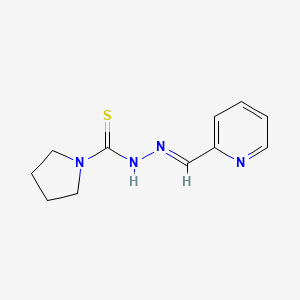
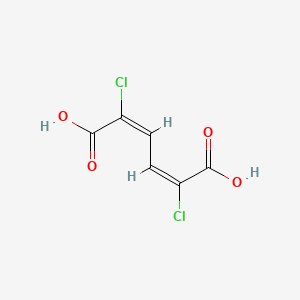
![(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfonyl]propanoic acid](/img/structure/B1243809.png)
![4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid](/img/structure/B1243812.png)
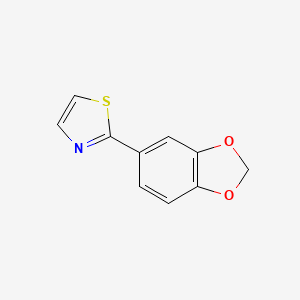
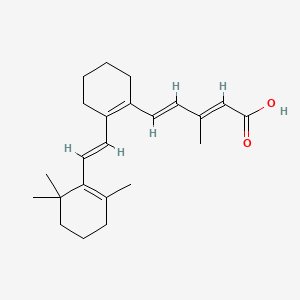
![12-Phenyl-5,15-dithia-3,10,13-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,11,13-pentaen-4-amine](/img/structure/B1243815.png)
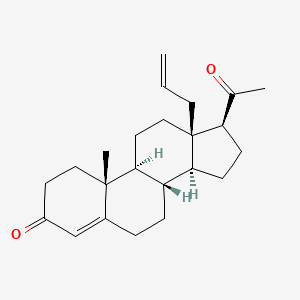
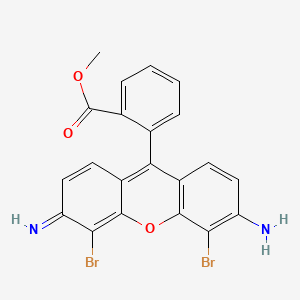
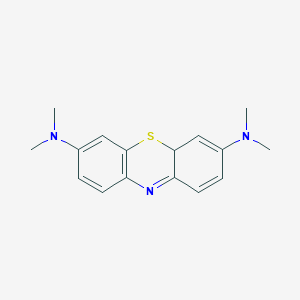
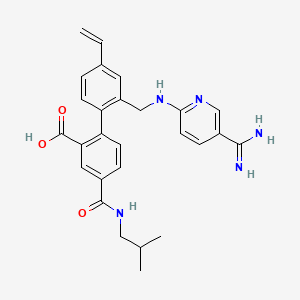
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-ynoxy]propan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1243823.png)
